2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide
Description
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is a cyanoacrylamide derivative characterized by a pyridinylphenyl substituent at the β-position of the acrylamide backbone. For example, derivatives of this scaffold, such as compound 13q [(R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-4-yl)acrylamide], have been synthesized and evaluated as TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibitors . The pyridin-4-yl group enhances binding affinity to kinase domains, while the acrylamide moiety facilitates covalent interactions with cysteine residues in target proteins, a common strategy in irreversible inhibitor design.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRZVMJSOFOHL-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide can be achieved through the Knoevenagel condensation reaction. This involves the reaction of 3-(pyridin-4-yl)benzaldehyde with cyanoacetamide in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent and its ability to interact with proteins such as bovine serum albumin.
Medicine: Explored for its anticancer properties, particularly against colon and breast cancer cells. It has shown significant cytotoxic activity in vitro.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, causing strand breaks and inhibiting replication. It also generates reactive oxygen species upon irradiation, leading to oxidative stress and cell death. The molecular pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- TAK1 Inhibition : The pyridin-4-yl group in the target compound enables potent kinase inhibition, likely due to π-π stacking with aromatic residues in the ATP-binding pocket .
- Anti-Proliferative Activity : Sulfamoylphenyl analogues (e.g., compound 20 in ) show higher efficacy against HT-29 cells than pyridine derivatives, possibly due to enhanced hydrogen bonding with sulfonamide groups.
- Antioxidant Activity: Methoxyphenyl and phenolic substituents (e.g., in ) exhibit radical scavenging, absent in pyridinyl derivatives, highlighting substituent-dependent activity.
Biological Activity
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a cyano group, an acrylamide moiety, and a pyridine-substituted phenyl ring, suggests diverse interactions with biological targets. This article explores its biological activity, focusing on its anticancer properties and enzyme inhibition capabilities.
Chemical Structure and Properties
The chemical formula of this compound is C14H12N4O, with a molecular weight of approximately 240.27 g/mol. The presence of the acrylamide functional group and the cyano substituent influences its reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit various enzymes involved in cancer progression:
- Enzyme Inhibition : Derivatives of this compound have shown inhibitory activity against TAK1 (TGF-beta activated kinase 1), with IC50 values in the low nanomolar range, indicating potent activity against cancer cell lines .
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Molecular Docking Studies : These studies reveal effective binding with proteins involved in cell signaling pathways related to cancer progression .
- DNA Binding : The compound has been investigated for its potential as a DNA-binding agent, which may contribute to its anticancer effects .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and features of compounds structurally related to this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Cyano-N-(4-pyridinyl)-N'-(3-pyridinyl)urea | Urea derivative with pyridine substitutions | Potentially different mechanisms of action |
| 2-Cyano-N-(4-methylpyridin-2-yl)-N'-(phenyl)urea | Urea derivative with methylpyridine | Enhanced solubility due to methyl group |
| 2-Cyano-N-(pyrimidin-4-yl)-N'-(phenyl)urea | Urea derivative featuring a pyrimidine ring | Different electronic properties influencing reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Anticancer Studies : A study highlighted the compound's cytotoxic effects against colon and breast cancer cells, demonstrating significant in vitro activity .
- Enzyme Interaction Studies : Research has shown that this compound can act as a reversible inhibitor of kinases, which are crucial in various signaling pathways related to cancer .
Q & A
Basic: What are the standard synthetic routes for 2-cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide, and how do reaction conditions influence yield?
Methodological Answer:
The Knoevenagel condensation is a common method for synthesizing acrylamide derivatives. For example, cyanoacetamide derivatives react with substituted benzaldehydes under reflux in ethanol, catalyzed by piperidine (3 drops), yielding products with >80% purity after recrystallization . Key factors include:
- Catalyst : Piperidine enhances nucleophilic attack by deprotonating the active methylene group.
- Solvent : Ethanol balances polarity and boiling point (78°C) for efficient reflux.
- Substituent effects : Electron-withdrawing groups (e.g., pyridinyl) on the aldehyde improve electrophilicity, accelerating condensation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
